molecular formula C16H17AsO B14667422 10-Tert-butyl-10H-phenoxarsinine CAS No. 39548-35-1

10-Tert-butyl-10H-phenoxarsinine

Cat. No.: B14667422
CAS No.: 39548-35-1
M. Wt: 300.23 g/mol
InChI Key: AZUAZISGLJPSOW-UHFFFAOYSA-N
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Description

10-Tert-butyl-10H-phenoxarsinine: is an organoarsenic compound with the molecular formula C16H17AsO This compound features a phenoxarsinine core with a tert-butyl group attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Tert-butyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with tert-butyl halides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 10-Tert-butyl-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its parent phenoxarsine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Phenoxarsine and its derivatives.

    Substitution: Various substituted phenoxarsinines depending on the reagents used.

Scientific Research Applications

Chemistry: 10-Tert-butyl-10H-phenoxarsinine is used as a precursor in the synthesis of other organoarsenic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, including its use as a therapeutic agent or a diagnostic tool.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 10-Tert-butyl-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phenoxarsine: The parent compound of 10-Tert-butyl-10H-phenoxarsinine.

    10-Butyl-10H-phenoxarsinine: A similar compound with a butyl group instead of a tert-butyl group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other phenoxarsine derivatives and influences its reactivity and applications.

Properties

CAS No.

39548-35-1

Molecular Formula

C16H17AsO

Molecular Weight

300.23 g/mol

IUPAC Name

10-tert-butylphenoxarsinine

InChI

InChI=1S/C16H17AsO/c1-16(2,3)17-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)17/h4-11H,1-3H3

InChI Key

AZUAZISGLJPSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

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